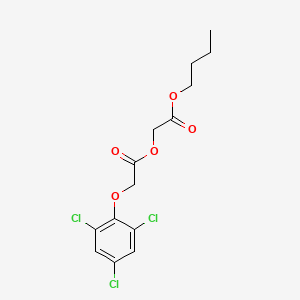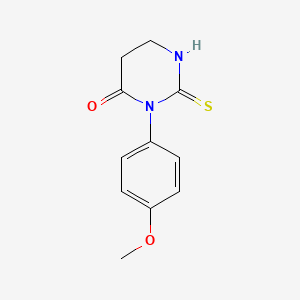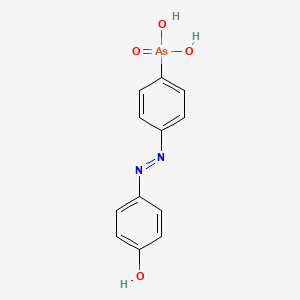
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid is an organoarsenic compound with the molecular formula C12H11AsN2O4 It is known for its unique structure, which includes both azo and arsonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid typically involves the diazotization of 4-aminophenylarsonic acid followed by coupling with phenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of primary amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of 4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid involves its interaction with various molecular targets. The azo group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The arsonic acid group can bind to thiol groups in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-nitrobenzenearsonic acid: Another organoarsenic compound with similar applications.
Phenylarsonic acid: A simpler organoarsenic compound used in similar contexts.
4-Nitrophenylarsonic acid: Known for its use in animal nutrition and similar chemical properties.
Propiedades
Número CAS |
5425-66-1 |
|---|---|
Fórmula molecular |
C12H11AsN2O4 |
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
[4-[(4-hydroxyphenyl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C12H11AsN2O4/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17,18)19/h1-8,16H,(H2,17,18,19) |
Clave InChI |
DJCIIHFJCDJYHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[As](=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


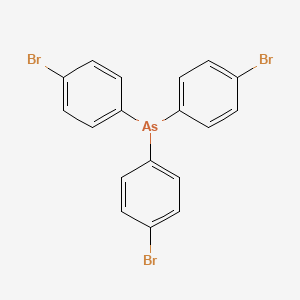
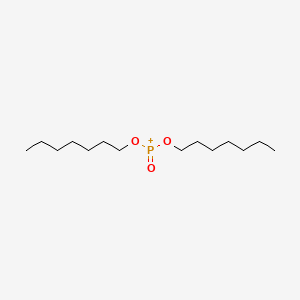
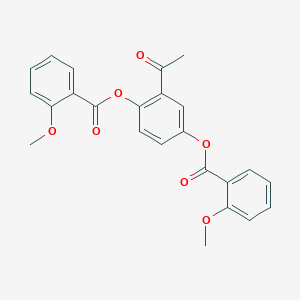

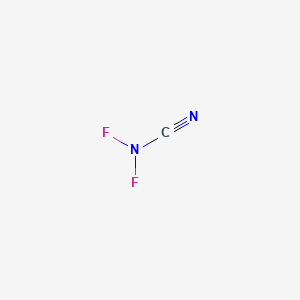


![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
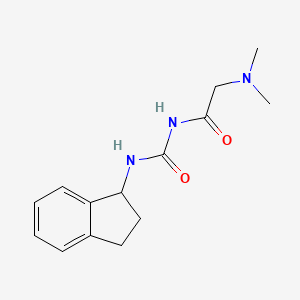

![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
